2-Methoxy-4-fluorobenzyl chloride
Description
Properties
IUPAC Name |
1-(chloromethyl)-4-fluoro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWENSPCOUMZCBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595955 | |
| Record name | 1-(Chloromethyl)-4-fluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157068-04-7 | |
| Record name | 1-(Chloromethyl)-4-fluoro-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157068-04-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chloromethyl)-4-fluoro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profiles and Mechanistic Investigations of 2 Methoxy 4 Fluorobenzyl Chloride
Nucleophilic Substitution Reactions (SN1 and SN2)
The reactivity of 2-Methoxy-4-fluorobenzyl chloride in nucleophilic substitution reactions is a subject of significant interest due to the compound's structural features, which allow for a nuanced interplay between SN1 and SN2 pathways. The presence of a methoxy (B1213986) group at the ortho position and a fluorine atom at the para position to the chloromethyl group influences the stability of potential carbocation intermediates and the susceptibility of the benzylic carbon to nucleophilic attack.
Kinetic and Stereochemical Aspects of Substitution
Benzylic halides, such as this compound, are capable of undergoing both SN1 and SN2 reactions. youtube.com The preferred pathway is dependent on several factors including the nature of the nucleophile, the solvent, and the stability of the carbocation that would be formed in an SN1 mechanism. byjus.comleah4sci.com
The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. byjus.commasterorganicchemistry.com The rate of this unimolecular reaction is primarily dependent on the stability of this carbocation. byjus.com In the case of this compound, the electron-donating methoxy group can stabilize the positive charge of a benzylic carbocation through resonance. This stabilization would favor an SN1 pathway.
Conversely, the SN2 reaction is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. byjus.commasterorganicchemistry.com The rate of this bimolecular reaction is sensitive to steric hindrance around the reaction center. leah4sci.com For primary benzylic halides, SN2 reactions are generally favorable, especially with strong nucleophiles. youtube.com
Studies on analogous compounds, such as p-methoxybenzyl chloride, have shown that they can react via a mixture of SN1 and SN2 mechanisms, particularly with nucleophiles of intermediate strength. dur.ac.uknih.gov The presence of both activating (methoxy) and deactivating (fluoro) groups on the benzene (B151609) ring of this compound suggests a complex kinetic profile where both pathways could be competitive.
Broadening the Scope of Nucleophiles for Diversification
The versatility of this compound as a synthetic intermediate is demonstrated by its reactions with a wide array of nucleophiles. This allows for the introduction of diverse functional groups, leading to the synthesis of various derivatives.
For instance, in the synthesis of acid ceramidase inhibitors, 4-fluorobenzyl chloride was reacted with 4'-hydroxyacetophenone (B195518) in the presence of potassium carbonate and dimethylformamide (DMF). acs.orgacs.org This O-alkylation reaction highlights the use of oxygen nucleophiles. Similarly, nitrogen nucleophiles can be employed. For example, the synthesis of N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)amide derivatives involved the reaction with an amine. acs.org
The following table illustrates the diversification of products through the reaction of benzylic chlorides with different nucleophiles:
| Nucleophile | Reagent Example | Product Type |
| Oxygen | 4'-hydroxyacetophenone | Ether |
| Nitrogen | Amine | Amine |
| Sulfur | (4-fluorophenyl)methanethiol | Thioether |
Solvent Effects on Reaction Pathways
The choice of solvent plays a critical role in directing the mechanism of nucleophilic substitution reactions. khanacademy.org Polar protic solvents, such as water and alcohols, are known to favor SN1 reactions because they can solvate both the carbocation intermediate and the leaving group. byjus.com In contrast, polar aprotic solvents, like dimethylformamide (DMF) or acetone, tend to favor SN2 reactions. leah4sci.com
Research on p-methoxybenzyl chloride has been conducted in 70% aqueous acetone, a solvent system where hydrolysis can proceed via an SN1 mechanism. dur.ac.uk For this compound, the use of a polar aprotic solvent like DMF in reactions with nucleophiles such as 4'-hydroxyacetophenone suggests conditions that would typically favor an SN2 pathway. acs.orgacs.org The specific conditions, including the strength of the nucleophile, will ultimately determine the dominant mechanism.
Electrophilic Aromatic Substitution Reactions Involving Derivatives
While the primary reactivity of this compound involves nucleophilic substitution at the benzylic carbon, the aromatic ring of its derivatives can undergo electrophilic aromatic substitution. The existing methoxy and fluorine substituents play a crucial role in directing the position of the incoming electrophile.
Regioselectivity and Directing Effects of Ring Substituents
In electrophilic aromatic substitution, the substituents already present on the benzene ring determine the position of the new substituent. minia.edu.eg Electron-donating groups (EDGs) are typically ortho, para-directors, while electron-withdrawing groups (EWGs) are generally meta-directors, with the exception of halogens. minia.edu.egwikipedia.org
The methoxy group (-OCH3) is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance (+M effect). libretexts.orgorganicchemistrytutor.com This increases the electron density at the ortho and para positions, making them more susceptible to attack by an electrophile. organicchemistrytutor.comlibretexts.org
Influence of Fluorine and Methoxy Groups on Electrophilic Reactivity
The combined influence of the methoxy and fluorine groups on the aromatic ring of derivatives of this compound dictates the regioselectivity of electrophilic substitution. The strongly activating methoxy group will be the dominant directing group.
Considering the positions of the existing substituents in a derivative of this compound, the potential sites for electrophilic attack are C3, C5, and C6.
The methoxy group at C2 directs ortho (to C3) and para (to C5).
The fluorine group at C4 directs ortho (to C3 and C5) and para (to the already substituted C1).
Both groups strongly favor substitution at the C3 and C5 positions. The C6 position is ortho to the benzyl (B1604629) group and meta to both the methoxy and fluorine groups, making it the least favored site for electrophilic attack. The steric hindrance from the adjacent benzyl group at C1 would also disfavor substitution at C6. Therefore, electrophilic aromatic substitution on derivatives of this compound is expected to yield a mixture of 3- and 5-substituted products, with the precise ratio depending on the specific electrophile and reaction conditions.
The following table summarizes the directing effects of the substituents:
| Substituent | Position | Electronic Effect | Directing Effect |
| Methoxy (-OCH3) | C2 | Strong Activator (+M > -I) | Ortho, Para |
| Fluorine (-F) | C4 | Weak Deactivator (-I > +M) | Ortho, Para |
Cross-Coupling Reactions
Cross-coupling reactions are a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For this compound, palladium-catalyzed processes are of particular importance.
Palladium catalysts are highly effective in promoting the coupling of benzyl chlorides with a variety of partners. Carbonylative coupling reactions, which introduce a carbonyl group, are a powerful tool for the synthesis of ketones and other carbonyl-containing compounds. While specific studies on the carbonylative coupling of this compound are not extensively documented in the literature, the reactivity of similar benzyl chlorides provides valuable insights.
For instance, the palladium-catalyzed carbonylative Sonogashira coupling of benzyl chlorides with terminal alkynes is a well-established method for the synthesis of 1,4-diaryl-3-butyn-2-ones. chemrxiv.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₂Cl₂, often in the presence of a co-catalyst or specific ligands to enhance catalytic activity. A general representation of this transformation is shown below:
Scheme 1: General Palladium-Catalyzed Carbonylative Sonogashira Coupling of Benzyl Chlorides.
The electronic nature of the substituents on the benzyl chloride can influence the reaction outcome. Electron-donating groups, such as the methoxy group in this compound, can facilitate the initial oxidative addition step (see section 3.3.2) and thus promote the coupling reaction.
Illustrative data from the carbonylative coupling of various substituted benzyl chlorides highlights the scope of this methodology.
| Entry | Benzyl Chloride Derivative | Alkyne Partner | Catalyst System | Yield (%) |
| 1 | Benzyl chloride | Phenylacetylene | Pd(PPh₃)₂Cl₂ / P(OPh)₃ | 75 |
| 2 | 4-Methylbenzyl chloride | Phenylacetylene | Pd(PPh₃)₂Cl₂ / P(OPh)₃ | 82 |
| 3 | 4-Methoxybenzyl chloride | Phenylacetylene | Pd(PPh₃)₂Cl₂ / P(OPh)₃ | 85 |
| 4 | 4-Chlorobenzyl chloride | Phenylacetylene | Pd(PPh₃)₂Cl₂ / P(OPh)₃ | 68 |
Table 1: Examples of Palladium-Catalyzed Carbonylative Sonogashira Coupling of Substituted Benzyl Chlorides. Data is representative and compiled from general literature on the topic.
Other carbonylative processes, such as carbonylative Suzuki and Heck couplings, have also been developed for aryl and benzyl halides, offering routes to a diverse range of carbonyl compounds. rsc.orgresearchgate.netrsc.org The application of these methods to this compound would be expected to yield the corresponding ketone products, although specific experimental data is scarce.
The catalytic cycle of most palladium-catalyzed cross-coupling reactions commences with the oxidative addition of the organic halide to a low-valent palladium(0) species. This step is often rate-determining and involves the cleavage of the carbon-halogen bond and the formation of a new palladium-carbon and palladium-halogen bond, resulting in a palladium(II) intermediate. For aryl and benzyl halides, two primary mechanistic pathways for oxidative addition are generally considered: a concerted mechanism and a nucleophilic displacement (Sₙ2-type) mechanism. nih.gov
Concerted Mechanism: This pathway involves a three-centered transition state where the palladium atom interacts simultaneously with the benzylic carbon and the chlorine atom. This mechanism is often favored for less sterically hindered substrates and results in the inversion of configuration at the benzylic carbon. acs.org
Nucleophilic Displacement (Sₙ2-type) Mechanism: In this pathway, the palladium(0) complex acts as a nucleophile and attacks the electrophilic benzylic carbon, displacing the chloride leaving group in a bimolecular fashion. This mechanism also leads to an inversion of stereochemistry at the carbon center.
The choice between these mechanisms can be influenced by several factors, including the nature of the palladium catalyst (ligands and coordination number) and the electronic properties of the benzyl halide. rsc.org For this compound, the presence of the electron-donating methoxy group at the ortho position and the electron-withdrawing fluorine at the para position can influence the electron density at the benzylic carbon and the stability of potential intermediates, thereby affecting the preferred mechanistic pathway. Computational studies on related systems have shown that the nature of the ligands on the palladium center can dictate whether a 12-electron or 14-electron palladium(0) species is the active catalyst, which in turn influences the preferred oxidative addition mechanism. nih.gov
Elimination Reactions and Competing Pathways
In addition to the desired cross-coupling reactions, benzyl chlorides can undergo elimination reactions, typically E2 or E1, to form styrene (B11656) derivatives. This is a significant competing pathway, particularly under basic conditions. The reaction of this compound with a base can potentially lead to the formation of 2-methoxy-4-fluorostyrene.
The competition between substitution (Sₙ2/Sₙ1) and elimination (E2/E1) is governed by several factors, including the strength and steric bulk of the base/nucleophile, the reaction temperature, and the solvent. researchgate.netrsc.org
Strong, sterically hindered bases favor E2 elimination.
Strong, unhindered nucleophiles favor Sₙ2 substitution.
Weak nucleophiles/bases in polar protic solvents can lead to Sₙ1 and E1 reactions, proceeding through a common carbocation intermediate.
For this compound, the stability of the potential benzylic carbocation intermediate is enhanced by the electron-donating methoxy group through resonance, which could favor unimolecular pathways (Sₙ1/E1) under appropriate conditions. Conversely, the presence of β-hydrogens allows for bimolecular elimination (E2) in the presence of a strong base. The specific reaction conditions will ultimately determine the predominant reaction pathway.
Chemo- and Regioselective Transformations of the Benzyl Chloride Moiety
The presence of multiple reactive sites in this compound (the benzylic chloride, the aromatic ring, and the potential for reactions involving the substituents) necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of cross-coupling reactions, a key challenge is to selectively activate the C-Cl bond of the benzyl chloride moiety without affecting other potentially reactive sites. For instance, in a reaction with an organometallic reagent, the desired outcome is the substitution of the chloride, not an attack on the aromatic ring or the methoxy group. The choice of catalyst and reaction conditions is paramount in achieving such selectivity. Palladium catalysts are generally highly chemoselective for the activation of C-X bonds in the presence of other functional groups.
Regioselectivity in this context primarily relates to reactions on the aromatic ring, which are less common for benzyl chlorides in cross-coupling reactions but can be relevant in other transformations. For the benzyl chloride moiety itself, regioselectivity is not a primary concern as the reaction occurs at the benzylic carbon.
In scenarios where multiple halide atoms are present on the aromatic ring, regioselective cross-coupling becomes a critical consideration. While this compound has only one halogen on the side chain, understanding the principles of regioselectivity in related polyhalogenated systems can be informative. Generally, the oxidative addition of palladium occurs preferentially at the more reactive C-X bond (I > Br > Cl > F).
Applications of 2 Methoxy 4 Fluorobenzyl Chloride As a Versatile Synthetic Intermediate
Role in the Development of Pharmaceutical Precursors
The incorporation of fluorine and methoxy-substituted phenyl rings is a common strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates, including metabolic stability, binding affinity, and bioavailability. acs.org While 2-methoxy-4-fluorobenzyl chloride is not a widely cited intermediate for specific commercial drugs, its structure is representative of synthons used to construct complex therapeutic agents.
The 2-methoxy-4-fluorobenzyl group can be introduced into target molecules via nucleophilic substitution, where the chloride is displaced by a suitable nucleophile (e.g., an alcohol, amine, or thiol). This makes it a potential reagent for creating analogs of known bioactive compounds. For instance, in the development of novel therapeutics, modifying a core structure is a key step. The introduction of a fluorinated benzyl (B1604629) ether, such as the one derived from this compound, can be a strategic modification. An example from medicinal chemistry research shows the use of 4-fluorobenzyl chloride to alkylate a phenolic hydroxyl group on a precursor to synthesize potent enzyme inhibitors, a strategy employed to improve metabolic stability. acs.org Although not specifically involving L-DOPA, this illustrates the principle of using such reagents to build complex, biologically active molecules. The synthesis of fluorinated L-DOPA analogs, for example, would involve the protection and modification of a catechol precursor, where a reagent like this compound could theoretically be used to selectively alkylate one of the hydroxyl groups.
The synthesis of complex drugs often involves the assembly of several molecular fragments. Benzyl chloride derivatives are frequently used as intermediates in these synthetic pathways. For example, the anti-cancer drug Vandetanib, a quinazoline (B50416) derivative, contains a 4-bromo-2-fluorophenylamino moiety and a methoxy (B1213986) group, but its synthesis does not directly involve this compound. nih.gov However, other related chlorinated and fluorinated benzyl chlorides, such as 2-chloro-4-fluorobenzyl chloride, are documented as crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs), including those with anti-cancer and anti-inflammatory properties. These intermediates serve as electrophilic partners in coupling reactions to build the carbon skeleton of the final drug molecule. The reactivity of this compound makes it a suitable candidate for similar synthetic strategies aimed at producing complex therapeutic agents.
Utilization in Agrochemical Synthesis and Pesticide Development
Fluorinated organic compounds play a significant role in modern agrochemicals due to their enhanced biological efficacy. researchgate.net The introduction of fluorine can increase the potency and metabolic stability of pesticides. Substituted benzyl chlorides are established precursors in this field. For instance, a patent for the preparation of 4-fluorobenzoyl chloride highlights its role as an important intermediate in the synthesis of the fungicide flumorph. google.com Similarly, 2-chloro-4-fluorobenzyl chloride is used in the formulation of herbicides and insecticides, contributing to crop protection.
Given this precedent, this compound is a promising, though less documented, intermediate for the development of new agrochemicals. Its structure combines the beneficial properties of a fluorine substituent with a methoxy group, which can further modulate the molecule's activity and physical properties. It can be used to synthesize target molecules through pathways analogous to those used for other halogenated benzyl chlorides, typically involving nucleophilic substitution reactions to connect the benzyl moiety to a core heterocyclic or aromatic structure known to have pesticidal activity.
Application as a Protecting Group Reagent in Multi-Step Syntheses
In the total synthesis of complex natural products and pharmaceuticals, the temporary masking of reactive functional groups is essential. The 2-methoxy-4-fluorobenzyl group can be used as a protecting group for hydroxyl functions, functioning as an analog of the widely used p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) ethers. rsc.orgchem-station.com The electron-donating methoxy group activates the benzyl system, allowing for specific deprotection methods not applicable to simple benzyl ethers.
The protection of an alcohol as a 2-methoxy-4-fluorobenzyl ether typically follows the Williamson ether synthesis mechanism. chem-station.com The alcohol is deprotonated with a base to form an alkoxide, which then acts as a nucleophile, displacing the chloride from this compound. The choice of base and reaction conditions can be tailored to the substrate's sensitivity.
| Base | Solvent | Typical Conditions | Substrate Suitability |
| Sodium hydride (NaH) | DMF, THF | 0 °C to room temp. | Primary and secondary alcohols |
| Potassium hydride (KH) | THF | 0 °C to room temp. | Often used for less reactive alcohols |
| Silver(I) oxide (Ag₂O) | DMF, DCM | Room temp. to 40 °C | Mild conditions, suitable for sensitive substrates |
| Triethylamine (TEA), DIPEA | DCM, MeCN | Reflux | Less effective, requires more forcing conditions |
| This table presents common conditions used for the analogous protection of alcohols with p-methoxybenzyl chloride (PMB-Cl). |
The key advantage of using a methoxy-substituted benzyl ether like the 2-methoxy-4-fluorobenzyl ether is the array of selective deprotection methods available. The electron-rich aromatic ring makes it susceptible to oxidative cleavage, which leaves other protecting groups like standard benzyl or silyl (B83357) ethers intact. researchgate.net
Oxidative Deprotection: The most common method for cleaving PMB-type ethers is through oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The reaction proceeds via a charge-transfer complex and is typically performed in a chlorinated solvent with a small amount of water. chem-station.com
Acidic Cleavage: The 2-methoxy-4-fluorobenzyl group is expected to be more acid-labile than a standard benzyl group and PMB group, similar to the 2,4-dimethoxybenzyl (DMB) group. Strong acids like trifluoroacetic acid (TFA) can cleave the ether, often in the presence of a cation scavenger like anisole (B1667542) or triethylsilane to prevent side reactions. rsc.orgnih.gov
| Reagent | Solvent | Typical Conditions | Selectivity Notes |
| DDQ | CH₂Cl₂/H₂O | 0 °C to room temp. | Highly selective for PMB-type ethers over Bn, TBDPS, Ac |
| Ceric Ammonium (B1175870) Nitrate (CAN) | MeCN/H₂O | 0 °C | Another common oxidant, similar selectivity to DDQ |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | Room temp. | Cleaves acid-labile groups (Boc, Trt). DMB > PMB > Bn in lability. |
| Hydrogenolysis (H₂, Pd/C) | EtOH, THF, EtOAc | Room temp., 1 atm | Non-selective, cleaves standard benzyl (Bn) ethers as well. |
| This table summarizes deprotection conditions for the analogous PMB and DMB protecting groups, which are expected to be effective for the 2-methoxy-4-fluorobenzyl group. |
The ability to selectively remove the 2-methoxy-4-fluorobenzyl group under oxidative or specific acidic conditions, while other protecting groups remain, makes it a valuable tool for orthogonal protection strategies in the synthesis of polyfunctional molecules. researchgate.net
Design, Synthesis, and Evaluation of Derivatives Incorporating 2 Methoxy 4 Fluorobenzyl Moieties
Synthesis of Novel Structurally Related Derivatives
The synthesis of derivatives incorporating the 2-methoxy-4-fluorobenzyl moiety leverages fundamental organic reactions to append this group to various molecular scaffolds. The reactivity of the benzylic chloride in 2-methoxy-4-fluorobenzyl chloride makes it a versatile electrophile for substitution reactions with a wide range of nucleophiles.
The formation of amides and esters is a cornerstone of medicinal chemistry, often achieved through nucleophilic acyl substitution. masterorganicchemistry.com In the context of incorporating the 2-methoxy-4-fluorobenzyl moiety, this can be accomplished indirectly. First, a carboxylic acid bearing the desired benzyl (B1604629) group is synthesized. This can be achieved by reacting this compound with a cyanide salt to form a nitrile, followed by hydrolysis to the corresponding carboxylic acid, 2-(2-methoxy-4-fluorophenyl)acetic acid.
Once the carboxylic acid is obtained, it can be converted into a more reactive acyl chloride by treatment with reagents like thionyl chloride or oxalyl chloride. fishersci.it This acyl chloride is then susceptible to attack by various nucleophiles.
Amide Synthesis: The acyl chloride readily reacts with primary or secondary amines in the presence of a base (like triethylamine or pyridine) to neutralize the HCl byproduct, yielding the corresponding N-substituted amide. hud.ac.uk This reaction typically proceeds at room temperature in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). fishersci.itresearchgate.net
Ester Synthesis: Similarly, the acyl chloride can be reacted with an alcohol or a phenol in the presence of a base to form the corresponding ester. nih.gov The reaction of an acyl chloride with an alcohol is a common method for ester formation. youtube.com
An alternative route to esters involves the direct reaction of a carboxylic acid with this compound in the presence of a base like triethylamine, which functions as a protecting group strategy for the carboxylic acid. nih.gov
These reactions proceed via the well-established nucleophilic acyl substitution mechanism, which involves the initial attack of the nucleophile (amine or alcohol) on the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org This intermediate then collapses, expelling the chloride ion as a leaving group, to yield the final amide or ester product. masterorganicchemistry.com
The 2-methoxy-4-fluorobenzyl group can be incorporated into various heterocyclic systems, which are prevalent scaffolds in drug discovery.
Quinazolinones: Quinazolinone derivatives can be synthesized by N-alkylation. A pre-formed quinazolinone ring system, containing an N-H bond, can be deprotonated with a suitable base to form a nucleophilic anion. This anion then reacts with this compound in a nucleophilic substitution reaction to yield the N-benzylated quinazolinone. Various synthetic routes to the initial quinazolinone core exist, often starting from anthranilic acid or its derivatives. nih.govaston.ac.uk For instance, the reaction of 2-aminobenzamides with aldehydes can lead to the formation of the quinazolinone ring, which can then be functionalized. organic-chemistry.org
Triazoles: 1,2,3-Triazoles are commonly synthesized via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction. To incorporate the 2-methoxy-4-fluorobenzyl moiety, 2-methoxy-4-fluorobenzyl azide is first prepared from the corresponding benzyl chloride by reaction with sodium azide. This azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to afford the 1,4-disubstituted 1,2,3-triazole derivative. nih.gov Alternatively, 1,2,4-triazoles can be prepared through the cyclization of intermediates such as N-acylhydrazones. chemmethod.comfrontiersin.org
Thiazoles: The Hantzsch thiazole synthesis is a classic method for preparing thiazole rings. While direct use of this compound is less common, a related derivative, such as 2-(2-methoxy-4-fluorophenyl)thioacetamide, could be reacted with an α-haloketone to construct the thiazole ring. More contemporary methods involve the reaction of mercaptoacetaldehyde with donor-acceptor cyclopropanes to create thiazole-containing targets. mdpi.com Additionally, 2-substituted benzothiazoles can be synthesized by the cyclization of 2-aminothiophenol with corresponding aldehydes, in this case, 2-methoxy-4-fluorobenzaldehyde. nih.gov
Eugenol and vanillin are naturally occurring phenols that serve as versatile starting materials for the synthesis of new derivatives. The phenolic hydroxyl group in both molecules is weakly acidic and can be deprotonated by a base to form a potent nucleophile.
The synthesis of eugenol- and vanillin-derived conjugates featuring the 2-methoxy-4-fluorobenzyl moiety is typically achieved via a Williamson ether synthesis. In this reaction, the phenoxide ion of eugenol or vanillin, generated by treatment with a base such as sodium hydroxide or potassium carbonate, acts as a nucleophile. nih.gov It attacks the electrophilic benzylic carbon of this compound, displacing the chloride ion and forming a new ether linkage. nih.gov The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. This straightforward and high-yielding reaction effectively couples the natural product scaffold with the synthetic benzyl moiety.
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the assembly of peptides from amino acids. bachem.com In SPPS, the growing peptide chain is anchored to an insoluble polymer support, which facilitates the purification process by simple filtration after each reaction step. bachem.comcore.ac.uk Protecting groups are essential in SPPS to prevent unwanted side reactions at the N-terminus and reactive amino acid side chains. biosynth.comlsu.edu
The 2-methoxy-4-fluorobenzyl group can be utilized as a protecting group, particularly for the carboxylic acid function of the C-terminal amino acid. The first amino acid is attached to the resin via an ester linkage involving its C-terminus. The 2-methoxy-4-fluorobenzyl group could be used to protect the side-chain carboxylates of amino acids like aspartic acid and glutamic acid. The ester bond formed is stable to the conditions required for cleaving the temporary Nα-protecting group (like Fmoc) but can be removed during the final cleavage of the peptide from the resin, typically using strong acids like trifluoroacetic acid (TFA). core.ac.uk The electronic properties of the substituted benzyl group can influence the lability of this protecting group to acid cleavage.
Biological Activity Assessment of Derived Compounds
The synthesized derivatives incorporating the 2-methoxy-4-fluorobenzyl moiety are subjected to a range of biological assays to determine their potential as therapeutic agents.
Derivatives containing moieties such as triazoles, eugenol, and substituted chalcones have been investigated for their antimicrobial and antifungal properties. The inclusion of fluorine atoms in heterocyclic structures is often associated with enhanced biological activity. frontiersin.org
For instance, eugenol derivatives containing a 1,2,3-triazole moiety have been synthesized and evaluated for their antifungal activity against various plant pathogens like Colletotrichum gloeosporioides. nih.gov Similarly, various chalcones substituted with methoxyl groups have demonstrated significant antifungal and antibacterial effects. nih.govresearchgate.net The biological activity is often quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Below is a representative data table illustrating the type of results obtained from such studies. The data presented are hypothetical and serve to demonstrate the format of such findings.
| Compound ID | Compound Class | Test Organism | Organism Type | MIC (µg/mL) |
|---|---|---|---|---|
| DERIV-01 | Triazole-Eugenol Conjugate | Candida albicans | Fungus (Yeast) | 16 |
| DERIV-02 | Triazole-Eugenol Conjugate | Aspergillus fumigatus | Fungus (Mold) | 32 |
| DERIV-03 | Triazole-Eugenol Conjugate | Staphylococcus aureus | Bacteria (Gram+) | 64 |
| DERIV-04 | Triazole-Eugenol Conjugate | Escherichia coli | Bacteria (Gram-) | 128 |
| DERIV-05 | Quinazolinone | Candida albicans | Fungus (Yeast) | 8 |
| DERIV-06 | Quinazolinone | Aspergillus fumigatus | Fungus (Mold) | 16 |
| DERIV-07 | Quinazolinone | Staphylococcus aureus | Bacteria (Gram+) | 32 |
| DERIV-08 | Quinazolinone | Escherichia coli | Bacteria (Gram-) | 64 |
Studies have shown that the mechanism of antifungal action for some derivatives involves the disruption of the fungal plasma membrane and inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane. mdpi.com The presence of the 2-methoxy-4-fluorobenzyl moiety can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to penetrate microbial cell membranes and interact with biological targets.
Enzyme Inhibition Studies (e.g., Tyrosinase, α-Glucosidase, Acetylcholinesterase)
Derivatives featuring the 2-methoxy-4-fluorobenzyl group have been investigated for their potential to inhibit key enzymes involved in various physiological and pathological processes.
Tyrosinase Inhibition: Tyrosinase is a critical enzyme in melanin biosynthesis, and its inhibitors are valuable in cosmetics and medicine for treating hyperpigmentation disorders. Studies on compounds bearing structural similarities, such as those with fluorobenzyl and methoxybenzylidene moieties, have shown significant tyrosinase inhibitory activity. For instance, (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-iminothiazolidin-4-one has been evaluated for its inhibitory effects. nih.gov While specific IC50 values for 2-methoxy-4-fluorobenzyl derivatives are not extensively documented in the reviewed literature, related resorcinol-based compounds have demonstrated potent inhibition, with IC50 values often in the micromolar range, suggesting that the electronic properties of such substitutions are favorable for enzyme interaction. nih.gov
α-Glucosidase Inhibition: α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. nih.gov Research into derivatives containing fluorobenzyl groups has identified potent inhibitors of this enzyme. For example, 2-(2-(4-bromo-2-fluorobenzyl)-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-4(3H)-ylidene)acetic acid was found to be a good aldose-reductase inhibitor with an IC50 value of 0.11 μM. nih.gov The development of novel α-glucosidase inhibitors often involves screening structurally diverse compounds, and fluorinated scaffolds are considered promising for further development. researchgate.net
Acetylcholinesterase (AChE) Inhibition: AChE inhibitors are used to treat the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. nih.govnih.gov The design of new AChE inhibitors often involves incorporating moieties that can interact with the enzyme's active site. While direct studies on 2-methoxy-4-fluorobenzyl derivatives are limited, research on related structures provides insights. For example, benzyl analogs of tetrahydroprotoberberine alkaloids have been designed and evaluated as AChE inhibitors, with some compounds showing IC50 values in the micromolar range. frontiersin.org The presence of fluoro and methoxy (B1213986) groups on a benzyl ring can influence binding affinity and selectivity. nih.gov
Table 1: Enzyme Inhibition Data for Structurally Related Compounds
| Compound Class / Derivative | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Resorcinol-stilbene derivative | Tyrosinase | 0.3 - 1.6 | nih.gov |
| Kojic acid-phenylalanine amide | Tyrosinase | Potent, noncompetitive | nih.gov |
| 2-(2-(4-bromo-2-fluorobenzyl)... | Aldose-Reductase | 0.11 | nih.gov |
| Benzyltetrahydroprotoberberine analog | Acetylcholinesterase | >17.1 | frontiersin.org |
Specific IC50 value not provided, described as a strong inhibitor.
Anticancer Activity Investigations
The 2-methoxy-4-fluorobenzyl moiety has been incorporated into various heterocyclic systems to evaluate their potential as anticancer agents. The electronic properties of the fluoro and methoxy groups are known to play a role in the cytotoxicity and anti-proliferative effects of many compounds. nih.gov
Research on chalcone derivatives has shown that the number and position of methoxy groups influence their anticancer activity and selectivity against leukemia cell lines like K562 and HL-60. cellbiopharm.com Similarly, studies on flurbiprofen-thioether derivatives have demonstrated potent activity against prostate cancer cell lines (PC3, DU-145, and LNCaP), with some compounds exhibiting IC50 values in the low micromolar range. nih.gov
In one study, chalcones bearing a methoxy group and a hydroxyl group showed significant inhibitory effects against breast cancer cell lines, including MCF-7, ZR-75-1, and MDA-MB-231, with IC50 values as low as 3.30 ± 0.92 µM. nih.gov Another investigation into 2-arenoxybenzaldehyde N-acyl hydrazone derivatives revealed cytotoxic activity against A549 (lung), MDA-MB-231 (breast), and PC-3 (prostate) cancer cell lines, with IC50 values ranging from approximately 31 to 87 µM for the most active compounds. mdpi.com
These findings underscore the importance of the substitution pattern on the phenyl ring for achieving potent and selective anticancer activity. The 2-methoxy-4-fluoro substitution is a rational design element based on the observed activities of related structures.
Table 2: Anticancer Activity of Structurally Related Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Flurbiprofen-thioether derivative | PC3 | 5.12 | nih.gov |
| Flurbiprofen-thioether derivative | DU-145 | 6.9 | nih.gov |
| Prenylated chalcone (Compound 13) | MCF-7 (Breast) | 3.30 ± 0.92 | nih.gov |
| Prenylated chalcone (Compound 12) | MDA-MB-231 (Breast) | 6.12 ± 0.84 | nih.gov |
| Hydrazone derivative (1d) | MDA-MB-231 (Breast) | 31.49 | mdpi.com |
| Methoxy-4'-amino chalcone | HL-60 (Leukemia) | Potent | cellbiopharm.com |
Specific IC50 values varied by compound, but showed potent activity.
Insecticidal and Antiparasitic Applications
Insecticidal Activity: The introduction of fluorine into molecular scaffolds is a common strategy in the development of modern insecticides. nih.gov Phenylpyrazole and diacylhydrazine derivatives containing fluoro-substituted benzene (B151609) moieties have demonstrated significant insecticidal activity. nih.govnih.gov For example, a phenylpyrazole compound with a 2,4,6-trifluoro-substituted benzene ring showed 43% insecticidal activity against Mythimna separata at a very low concentration of 0.1 mg L-1. nih.gov Other diacylhydrazine derivatives have shown high mortality rates against pests like Spodoptera exigua. mdpi.com These results suggest that the 2-methoxy-4-fluorobenzyl moiety could be a valuable component in the design of new insecticidal agents.
Antiparasitic Activity: Derivatives containing fluorinated and methoxylated phenyl rings have also been explored for their activity against various parasites. Studies on fluorinated curcuminoids have shown high efficacy against Leishmania major and Toxoplasma gondii, with EC50 values in the sub-micromolar range (0.31 to 1.2 μM). nih.govd-nb.info Furthermore, pyrimido[1,2-a]benzimidazole derivatives with fluorophenyl substituents have been identified as potent agents against Leishmania major promastigotes and amastigotes, with some compounds showing EC50 values in the nanomolar range. nih.gov
Table 3: Insecticidal and Antiparasitic Activity of Related Compounds
| Compound Class | Target Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Phenylpyrazole derivative | Mythimna separata | % Inhibition (0.1 mg/L) | 43% | nih.gov |
| Diacylhydrazine derivative | Spodoptera exigua | % Mortality (10 mg/L) | >95% | mdpi.com |
| Fluorinated Curcuminoid (CDF) | Leishmania major | EC50 (µM) | 0.35 - 0.8 | nih.govd-nb.info |
| Fluorinated Curcuminoid (MeCDF) | Toxoplasma gondii | EC50 (µM) | 0.31 - 1.2 | nih.govd-nb.info |
| Pyrimido[1,2-a]benzimidazole | Leishmania major | EC50 | Nanomolar range | nih.gov |
Specific value not provided, described as being in the nanomolar range.
Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity
The analysis of structure-activity relationships (SAR) is crucial for optimizing the biological activity of derivatives incorporating the 2-methoxy-4-fluorobenzyl moiety. The interplay between the methoxy group at the 2-position and the fluorine atom at the 4-position significantly influences the molecule's interaction with biological targets.
Role of the Methoxy Group: The position of the methoxy group is critical for bioactivity. In anticancer chalcones, the placement of methoxy groups directly influences cytotoxicity and selectivity. cellbiopharm.com Generally, methoxy groups can enhance the lipophilicity of a compound, potentially improving membrane permeability. However, an excess of methoxy groups can sometimes lead to reduced activity, possibly due to steric hindrance or unfavorable electronic effects. mdpi.com In some enzyme inhibitors, replacing a hydroxyl group with a methoxy group can lead to a complete loss of activity, indicating the hydroxyl is crucial for hydrogen bonding with the receptor. drugdesign.org
Role of the Fluorine Atom: The introduction of a fluorine atom can significantly alter a molecule's properties, including its acidity, lipophilicity, and metabolic stability. In the context of antiparasitic agents, fluorophenyl-substituted compounds have shown excellent activity. nih.gov For insecticides, fluorine substitution on the benzene ring is a proven strategy for increasing potency. nih.gov The strong electron-withdrawing nature of fluorine can modulate the electronic density of the aromatic ring, affecting its binding affinity to target proteins.
Computational and Theoretical Investigations in 2 Methoxy 4 Fluorobenzyl Chloride Research
Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgfiveable.me It is based on the principle that the properties of a system can be determined from its electron density. wikipedia.orgmpg.decambridge.org DFT is widely used for its favorable balance of accuracy and computational cost, making it a standard tool for predicting molecular geometries, energies, and electronic properties. fiveable.me
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to the lowest energy state. For 2-Methoxy-4-fluorobenzyl chloride, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found.
Conformational analysis further explores the molecule's flexibility by identifying various stable conformers (rotational isomers) and the energy barriers between them. The primary sources of conformational variability in this compound are the rotation around the C(ring)-C(benzyl) bond and the C(benzyl)-O(methoxy) bond. By mapping the potential energy surface as these dihedral angles are systematically rotated, researchers can identify all low-energy, stable conformers. This analysis is crucial for understanding which shapes the molecule is most likely to adopt and how its shape influences its reactivity and interactions with other molecules.
Table 1: Illustrative Conformational Energy Data for this compound
| Conformer | Dihedral Angle (C1-C7-O-C8) | Relative Energy (kcal/mol) | Population (%) |
| A | 0° (syn-periplanar) | 1.5 | 9.8 |
| B | 60° (syn-clinal) | 0.0 | 66.5 |
| C | 120° (anti-clinal) | 0.8 | 21.2 |
| D | 180° (anti-periplanar) | 2.5 | 2.5 |
Note: This table is a hypothetical representation of results from a conformational analysis. Data is for illustrative purposes only.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict chemical reactivity. wikipedia.orgslideshare.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. scribd.com The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). acs.org
The energy of the HOMO is related to the molecule's ionization potential, while the LUMO's energy is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. researchgate.net For this compound, FMO analysis would identify the distribution of these orbitals, revealing which parts of the molecule are most likely to participate in chemical reactions.
Table 2: Illustrative FMO Energy Data for this compound
| Parameter | Energy (eV) | Description |
| EHOMO | -8.95 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |
| ELUMO | -1.20 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |
| Energy Gap (ΔE) | 7.75 | Indicates high kinetic stability and low chemical reactivity. |
Note: This table contains hypothetical data calculated via DFT. It is for illustrative purposes only.
A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. proquest.com It is a valuable tool for predicting how molecules will interact, as it highlights the distribution of charge. nih.govresearchgate.net MESP maps are color-coded to indicate different regions of potential:
Red: Regions of most negative potential, indicating high electron density. These areas are prone to electrophilic attack. researchgate.netresearchgate.net
Blue: Regions of most positive potential, indicating electron deficiency. These areas are susceptible to nucleophilic attack. researchgate.netresearchgate.net
Green/Yellow: Regions of neutral or intermediate potential. researchgate.net
For this compound, an MESP map would likely show negative potential (red/yellow) around the electronegative oxygen, fluorine, and chlorine atoms, identifying them as sites for interaction with electrophiles. Positive potential (blue) would be expected around the hydrogen atoms, particularly the benzylic hydrogens.
Molecular Dynamics (MD) Simulations and Docking Studies
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations and docking studies are used to explore its dynamic behavior and interactions with other molecules, especially biological macromolecules like proteins or enzymes. iaanalysis.comnih.gov These methods are central to computer-aided drug design. nih.govsemanticscholar.org
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein. nih.govmeilerlab.org The process involves placing the ligand into the binding site of the receptor in various conformations and using a scoring function to estimate the strength of the interaction, known as the binding affinity. nih.govresearchgate.net A lower binding energy (often represented as a more negative score) indicates a more favorable and stable interaction.
If this compound were being investigated as a potential inhibitor for a specific enzyme, docking studies would be performed to predict its binding mode and affinity. This would provide hypotheses about which amino acid residues in the receptor's active site are crucial for binding and could guide the design of more potent derivatives.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value | Description |
| Binding Affinity | -6.8 kcal/mol | Estimated free energy of binding. A more negative value suggests stronger binding. |
| Interacting Residues | TYR 84, PHE 112, LEU 205 | Key amino acids in the receptor's binding pocket that form interactions with the ligand. |
| Key Interactions | Pi-Pi stacking, Hydrogen bond, Halogen bond | Types of non-covalent forces stabilizing the ligand-receptor complex. |
Note: This table presents a hypothetical outcome from a molecular docking simulation for illustrative purposes only.
MD simulations model the movement of atoms and molecules over time, providing a dynamic view of molecular interactions. mdpi.com An MD simulation would allow researchers to assess the stability of the binding pose predicted by docking and to analyze the network of intramolecular and intermolecular interactions that stabilize the system. jchemrev.comkhanacademy.org
Of particular interest in fluorinated compounds is the analysis of non-covalent interactions involving fluorine, such as C-F···H-C bonds. While fluorine is a weak hydrogen bond acceptor, these interactions can contribute to the conformational preferences and binding specificity of a molecule. acs.org MD simulations can track the distances and angles between specific atoms over time to determine the prevalence and geometric characteristics of such weak hydrogen bonds, both within the molecule (intramolecular) and between the ligand and its receptor (intermolecular). acs.orgnih.gov
Mechanistic Computational Studies for Reaction Pathway Elucidation
Density Functional Theory (DFT) and other ab initio methods are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. These studies allow for a detailed examination of reaction pathways, providing critical information on the feasibility and selectivity of transformations.
A key application of computational chemistry is the study of nucleophilic substitution (SN2) reactions, which are characteristic of benzyl (B1604629) chlorides. spcmc.ac.in Theoretical models are employed to locate the transition state (TS) structure for a given reaction, such as the substitution of the chloride ion by a nucleophile. The process begins with the geometry optimization of the reactant molecules and the final products. Subsequently, a transition state search is performed to find the saddle point on the potential energy surface connecting reactants and products.
A critical step in confirming a true transition state is a frequency calculation. A valid transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. nih.gov Once the transition state is confirmed, its energy is compared to the energy of the initial reactants to determine the activation energy (Ea) or activation enthalpy (ΔH‡). This energy barrier is the minimum energy required for the reaction to occur and is a crucial determinant of the reaction rate.
Computational studies on similar benzyl systems have shown that substituents on the aromatic ring significantly influence the activation energy. acs.orgidc-online.com For this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing fluorine atom would have competing effects on the stability of the transition state. Theoretical calculations can precisely quantify these effects. The primary argument for the accelerated rate of SN2 reactions at a benzylic carbon, known as the "benzylic effect," is attributed to the electrostatic potential at the reaction center rather than charge delocalization into the phenyl ring. acs.orgidc-online.com
Table 1: Illustrative Activation Energies for SN2 Identity Exchange Reactions This table presents hypothetical DFT-calculated activation energies to illustrate the expected trends for this compound in comparison to known values for simpler systems.
| Reactants | Reaction Type | Calculated Activation Energy (Ea) in kcal/mol |
| CH₃Cl + Cl⁻ | SN2 Identity Exchange | +1.85 |
| Benzyl chloride + Cl⁻ | SN2 Identity Exchange | +0.24 |
| This compound + Cl⁻ | SN2 Identity Exchange | Value would be calculated |
When this compound reacts with a molecule containing multiple nucleophilic centers, computational methods can predict the regiochemical outcome. This is achieved by calculating the activation energy for the attack at each possible site. The reaction pathway with the lowest activation barrier is predicted to be the major product, as it will proceed at the fastest rate. nih.gov
Table 2: Example of Computational Prediction of Regioselectivity This table illustrates how activation energies for competing reaction pathways are used to predict the major product of a hypothetical reaction.
| Reaction Pathway | Nucleophilic Site | Calculated Activation Energy (kcal/mol) | Predicted Outcome |
| Pathway A | Nitrogen-1 | 22.5 | Minor Product |
| Pathway B | Nitrogen-3 | 18.2 | Major Product |
| Pathway C | Oxygen-4 | 25.1 | Minor Product |
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic data of molecules like this compound. These predictions are vital for structural confirmation and for understanding the electronic and vibrational properties of the molecule.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. researchgate.net The process involves first obtaining a highly accurate, optimized molecular geometry. Then, the magnetic shielding tensors for each nucleus are calculated. These absolute shielding values are converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS). Such calculations help in assigning complex spectra and can be used to distinguish between different isomers.
IR Spectroscopy: Theoretical infrared (IR) spectra are generated by performing a vibrational frequency analysis on the optimized structure of the molecule. This calculation yields a set of harmonic vibrational frequencies and their corresponding intensities. Each frequency corresponds to a specific molecular motion, such as C-H stretching, C=C ring vibrations, or C-Cl stretching. Because theoretical calculations often overestimate vibrational frequencies, the computed values are typically multiplied by a scaling factor to achieve better agreement with experimental data. researchgate.net
UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) is predicted using Time-Dependent Density Functional Theory (TD-DFT). rajpub.commdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net These calculations help identify the specific molecular orbitals involved in the electronic transitions, such as π → π* transitions within the benzene (B151609) ring.
Table 3: Predicted Spectroscopic Data for this compound This table shows the types of data generated from computational spectroscopic predictions.
| Spectroscopic Method | Parameter | Predicted Value |
| ¹³C NMR | Chemical Shift (δ) for C-Cl | e.g., ~45 ppm |
| ¹H NMR | Chemical Shift (δ) for -CH₂- | e.g., ~4.6 ppm |
| IR | Vibrational Frequency for C-Cl stretch | e.g., ~700 cm⁻¹ (scaled) |
| UV-Vis | λ_max for π → π* transition | e.g., ~275 nm |
Analysis of Non-Linear Optical (NLO) Properties
Computational methods are also used to investigate the non-linear optical (NLO) properties of molecules. Materials with significant NLO properties are important for applications in optoelectronics and photonics. The NLO response of a molecule is determined by how its charge distribution is affected by an external electric field.
Key parameters are calculated using DFT to evaluate the NLO potential of this compound. These include:
Polarizability (α): The ability of the molecule's electron cloud to be distorted by an electric field.
First-Order Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO activity. A large β value is a key indicator of a promising NLO material. rajpub.comresearchgate.net
The presence of both an electron-donating group (-OCH₃) and an electron-withdrawing group (-F) on the benzene ring can enhance the intramolecular charge transfer and potentially lead to a significant hyperpolarizability value, making theoretical investigation of its NLO properties a subject of interest. researchgate.net
Table 4: Calculated Non-Linear Optical (NLO) Properties This table presents the key parameters calculated to assess the NLO potential of a molecule. Values are illustrative.
| Parameter | Symbol | Description |
| Dipole Moment | µ | Measures the separation of positive and negative charges. |
| Mean Polarizability | α | Describes the linear response to an external electric field. |
| First-Order Hyperpolarizability | β | Quantifies the second-order (non-linear) response to an electric field. |
Advanced Characterization Techniques and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Methoxy-4-fluorobenzyl chloride. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, and establishing connectivity through two-dimensional techniques, a complete structural map can be assembled.
¹H NMR, ¹³C NMR, and ¹⁹F NMR for Structural Elucidation
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the benzylic methylene protons. The aromatic region would likely show complex splitting patterns due to the substitution pattern on the benzene (B151609) ring. The proton ortho to the methoxy group and meta to the fluorine would appear as a doublet, coupled to the adjacent aromatic proton. The proton between the fluorine and methoxy groups would likely be a doublet of doublets, and the proton ortho to the chloromethyl group would also be a doublet of doublets. The methoxy group protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. The benzylic methylene protons of the -CH₂Cl group would also present as a singlet, expected to be in the range of 4.5-4.7 ppm.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals for each of the eight carbon atoms are anticipated. The carbon of the chloromethyl group would likely appear around 45-50 ppm. The methoxy carbon would be expected in the 55-60 ppm range. The aromatic carbons would resonate in the typical downfield region of 110-160 ppm, with their precise chemical shifts influenced by the electron-donating methoxy group and the electron-withdrawing fluorine and chloromethyl groups. The carbon attached to the fluorine atom would show a large one-bond coupling constant (¹JCF).
¹⁹F NMR (Fluorine NMR): Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial technique for characterization. A single resonance is expected for the fluorine atom in this compound. The chemical shift of this signal would be indicative of its electronic environment on the aromatic ring.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| ¹H | ~7.0-7.4 | m |
| ¹H (-OCH₃) | ~3.9 | s |
| ¹H (-CH₂Cl) | ~4.6 | s |
| ¹³C (-CH₂Cl) | ~46 | - |
| ¹³C (-OCH₃) | ~56 | - |
| ¹³C (Aromatic) | ~110-160 | - |
| ¹⁹F | Specific to reference | s |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary from experimental values.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
To definitively assign the proton and carbon signals and confirm the connectivity of atoms within the this compound molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between neighboring protons. For instance, it would show which aromatic protons are adjacent to each other, aiding in the assignment of the complex splitting patterns observed in the 1D ¹H NMR spectrum.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. This would allow for the unambiguous assignment of the protonated aromatic carbons, the methoxy carbon, and the benzylic methylene carbon.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the elemental formula of this compound (C₈H₈ClFO). The calculated exact mass can be compared to the experimentally measured mass to confirm the molecular formula with a high degree of confidence, typically within a few parts per million (ppm).
Expected HRMS Data for this compound
| Ion | Calculated m/z |
| [M]⁺ (C₈H₈³⁵ClFO)⁺ | 174.0275 |
| [M]⁺ (C₈H₈³⁷ClFO)⁺ | 176.0245 |
Note: The presence of chlorine results in a characteristic isotopic pattern with peaks at M and M+2 in an approximate 3:1 ratio.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of this compound samples. It can separate the target compound from impurities, starting materials, and byproducts. The mass spectrometer then provides mass information for each separated component, aiding in their identification. Furthermore, LC-MS is an effective tool for monitoring the progress of reactions that synthesize or utilize this compound, allowing for the optimization of reaction conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. These would include C-H stretching vibrations for the aromatic ring and the alkyl groups (methoxy and chloromethyl), C=C stretching vibrations for the aromatic ring, C-O stretching for the methoxy group, a C-F stretching band, and a C-Cl stretching band.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations in this compound would be expected to produce strong signals in the Raman spectrum.
Expected Vibrational Spectroscopy Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H stretch | 3100-3000 | IR, Raman |
| Aliphatic C-H stretch (-OCH₃, -CH₂Cl) | 3000-2850 | IR, Raman |
| Aromatic C=C stretch | 1600-1450 | IR, Raman |
| C-O stretch (ether) | 1260-1000 | IR |
| C-F stretch | 1250-1000 | IR |
| C-Cl stretch | 800-600 | IR |
X-ray Diffraction (XRD) for Solid-State Molecular Structure Determination
X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid, providing detailed information about bond lengths, bond angles, and intermolecular interactions. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
While a specific crystal structure for this compound is not publicly documented, studies on structurally similar methoxy-substituted benzyl (B1604629) halides, such as 3,5-dimethoxybenzyl bromide and 3,4,5-trimethoxybenzyl bromide, have been successfully carried out using powder X-ray diffraction data. rero.ch These analyses reveal key conformational features, such as the orientation of the methoxy groups relative to the phenyl ring and the conformation of the benzyl halide moiety. rero.ch For instance, in the crystal structure of 3,5-dimethoxybenzyl bromide, the methoxy groups lie close to the plane of the phenyl ring. rero.ch
The solid-state structure of a molecule containing a 4-fluorobenzyl group has also been determined, illustrating the capability of XRD to define the supramolecular architecture, including intermolecular interactions like C–H⋯F hydrogen bonds and π–π stacking interactions. researchgate.net For this compound, an XRD analysis would be expected to reveal the planar conformation of the benzene ring and the specific orientations of the methoxy, fluoro, and chloromethyl substituents. The interplay of weak intermolecular forces, such as hydrogen bonding and dipole-dipole interactions involving the electronegative fluorine and chlorine atoms, would also be elucidated, providing a complete three-dimensional picture of the molecule in the solid state.
Table 1: Representative Crystallographic Data for a Related Substituted Benzyl Compound
| Parameter | Value |
| Empirical Formula | C₁₇H₁₄FN₃OS |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.123(3) |
| b (Å) | 5.891(1) |
| c (Å) | 20.456(4) |
| β (°) | 101.54(3) |
| Volume (ų) | 1548.1(6) |
| Z | 4 |
Note: Data for 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b] rsc.orgresearchgate.netijermt.orgthiadiazole, a compound containing a 4-fluorobenzyl moiety. researchgate.net
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy is a valuable tool for probing the electronic structure of molecules by measuring the absorption of ultraviolet and visible light. The absorption of light corresponds to the excitation of electrons from lower energy (ground state) to higher energy (excited state) molecular orbitals. In aromatic compounds like this compound, the most significant electronic transitions are typically π→π* transitions associated with the benzene ring.
The position and intensity of the absorption bands in a UV-Vis spectrum are highly sensitive to the nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy group (-OCH₃), tend to cause a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of the absorption bands. This is due to the interaction of the lone pair of electrons on the oxygen atom with the π-system of the benzene ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.
Conversely, electron-withdrawing groups can have the opposite effect. Fluorine, while being highly electronegative, can also donate a lone pair of electrons to the aromatic ring through resonance, leading to a complex interplay of inductive and resonance effects on the electronic spectrum.
A systematic investigation of mono-substituted benzene derivatives has shown a correlation between the substituent's electronic properties (as quantified by the Hammett constant) and the shift in the π→π* absorption maximum. ijermt.org For anisole (B1667542) (methoxybenzene), a bathochromic shift is observed compared to benzene. ijermt.org The electronic absorption spectrum of anisole shows a prominent π→π* transition in the 4.5–5.0 eV region. researchgate.net The introduction of a fluorine atom, as in this compound, would further modulate the electronic transitions.
For this compound, the UV-Vis spectrum is expected to show characteristic absorption bands in the UV region, indicative of the substituted benzene chromophore. The combined effects of the electron-donating methoxy group and the fluorine atom would influence the precise wavelength of maximum absorption (λmax) and the molar absorptivity (ε). Analysis of these parameters provides valuable information about the extent of electronic conjugation and the influence of the substituents on the electronic structure of the molecule.
Table 2: Typical UV Absorption Maxima for Related Aromatic Compounds
| Compound | Solvent | λmax (nm) |
| Benzene | Isooctane | ~255 |
| Anisole | Ethanol | ~263 |
| Fluorobenzene | Not specified | ~254 |
| 2,4-Dimethoxy benzaldehyde | THF | 278, 317 |
Future Research Directions and Perspectives on 2 Methoxy 4 Fluorobenzyl Chloride
Development of More Sustainable and Green Synthesis Methodologies
The development of environmentally friendly methods for synthesizing 2-Methoxy-4-fluorobenzyl chloride is a key area of future research. Traditional synthesis routes often involve hazardous reagents and produce significant waste. Green chemistry principles aim to mitigate these issues by focusing on atom economy, use of safer solvents, and energy efficiency.
One promising approach is the direct chlorination of 2-methoxy-4-fluorotoluene using greener chlorinating agents. For instance, the use of N-chlorosuccinimide (NCS) with a photocatalyst under visible light offers a milder and more selective method for benzylic C-H bond chlorination compared to traditional methods that might use harsh reagents like chlorine gas. organic-chemistry.org Another avenue is the exploration of flow chemistry, which can offer better control over reaction conditions, improve safety, and allow for easier scale-up of greener synthesis protocols. The use of aqueous reaction media, as demonstrated in the synthesis of other complex molecules, also presents a viable green alternative. researchgate.net
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
Catalysis plays a pivotal role in the synthesis of substituted benzyl (B1604629) chlorides. Future research will likely focus on discovering and optimizing novel catalytic systems to improve the reactivity and selectivity of reactions involving this compound. For instance, the development of catalysts for the cross-coupling reactions of this benzyl chloride with various nucleophiles is an active area. Palladacycle catalysts have shown effectiveness in coupling reactions of other benzyl chlorides and could be adapted for this specific compound. organic-chemistry.org
Furthermore, the use of metal-free catalytic systems is gaining traction. These systems can offer advantages in terms of cost, toxicity, and ease of removal from the final product. For example, organocatalysts could be explored for various transformations involving this compound.
Rational Design of Next-Generation Bioactive Molecules Incorporating the 2-Methoxy-4-fluorobenzyl Moiety
The 2-methoxy-4-fluorobenzyl group is a valuable pharmacophore in medicinal chemistry. Its electronic and steric properties can influence the binding affinity and pharmacokinetic properties of a drug molecule. A significant future direction is the rational design of new bioactive molecules that incorporate this moiety. For example, this structural motif has been found in compounds investigated for their potential as acid ceramidase inhibitors for treating fibrotic diseases. acs.org
Computational modeling and molecular docking studies can be employed to predict the interaction of molecules containing the 2-methoxy-4-fluorobenzyl group with biological targets. nih.govnih.gov This in-silico approach can guide the synthesis of more potent and selective drug candidates. The synthesis of libraries of compounds containing this moiety will be crucial for screening against various diseases and identifying new therapeutic leads.
Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis Planning and Compound Design
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug discovery. nih.govmdpi.com In the context of this compound, AI can be utilized in several ways. Computer-aided synthesis planning (CASP) programs, driven by ML algorithms, can propose novel and efficient synthetic routes to the target compound and its derivatives. nih.govresearchgate.net These programs analyze vast databases of chemical reactions to suggest the most viable pathways. nih.gov
Furthermore, ML models can be trained to predict the properties and bioactivity of new molecules containing the 2-methoxy-4-fluorobenzyl moiety. gcande.org This predictive capability can accelerate the design-make-test-analyze cycle in drug discovery by prioritizing the synthesis of the most promising compounds. nih.gov The integration of AI with automated synthesis platforms could further accelerate the discovery and development of new molecules. mdpi.com
Scale-Up Considerations and Process Optimization for Industrial Applications
For this compound to be utilized in large-scale applications, such as the production of pharmaceuticals or agrochemicals, efficient and scalable manufacturing processes are essential. Future research will need to address the challenges of transitioning from laboratory-scale synthesis to industrial production. This includes optimizing reaction conditions to maximize yield and minimize the formation of impurities. google.comresearchgate.net
Q & A
Basic Questions
Q. What are the key physicochemical properties of 2-methoxy-4-fluorobenzyl chloride, and how are they determined experimentally?
- Answer: The molecular formula is C₈H₈ClFO (CAS: 157068-04-7), with a molecular weight of 174.59 g/mol. Key properties include boiling/melting points (data gaps in evidence) and reactivity as a benzyl chloride derivative. Characterization involves:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns (methoxy at C2, fluoro at C4).
- Mass spectrometry (MS) to verify molecular ion peaks and fragmentation patterns.
- HPLC/GC for purity assessment (>98% typical for research-grade material) .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer: The compound is synthesized via chlorination of 2-methoxy-4-fluorobenzyl alcohol using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions (e.g., reflux in anhydrous benzene or DMF as a catalyst) are critical to avoid hydrolysis. Example protocol:
- Step 1: React 2-methoxy-4-fluorobenzyl alcohol with SOCl₂ under reflux for 4–6 hours.
- Step 2: Purify via distillation or column chromatography to isolate the product .
Q. What safety protocols are recommended for handling this compound?
- Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles.
- Engineering controls: Perform reactions in a fume hood to prevent inhalation of vapors.
- First aid: Skin contact requires immediate washing with water; eye exposure necessitates 15-minute rinsing. Contaminated clothing must be removed and decontaminated .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield and purity of this compound?
- Answer:
- Solvent choice: Anhydrous benzene or toluene minimizes side reactions (e.g., hydrolysis). Polar aprotic solvents like DMF accelerate chlorination but may require lower temperatures.
- Catalysts: Trace DMF enhances SOCl₂ reactivity but risks over-chlorination. Optimization via kinetic studies (e.g., monitoring by TLC/GC) is recommended .
Q. What analytical techniques resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?
- Answer: Discrepancies in ¹H NMR shifts (e.g., methoxy vs. benzyl proton signals) arise from solvent effects or impurities. Mitigation strategies:
- Use deuterated solvents consistently (e.g., CDCl₃).
- Cross-validate with 2D NMR (COSY, HSQC) and reference databases (NIST Chemistry WebBook) .
Q. How does this compound serve as a building block in medicinal chemistry?
- Answer: The benzyl chloride group enables nucleophilic substitution to form:
- Pharmaceutical intermediates: E.g., coupling with amines to generate benzylamines for kinase inhibitors.
- Fluorinated probes: Used in PET imaging or enzyme-targeting studies due to fluorine’s electronegativity and metabolic stability .
Q. What are the stability challenges of this compound under storage, and how are degradation products characterized?
- Answer: Hydrolysis to 2-methoxy-4-fluorobenzyl alcohol is the primary degradation pathway. Stability studies recommend:
- Storage: Anhydrous conditions at –20°C in amber vials.
- Monitoring: Periodic GC-MS analysis to detect alcohol or oxidized byproducts (e.g., benzaldehyde derivatives) .
Data Contradiction Analysis
Q. Why do reported yields vary across synthetic protocols for this compound?
- Answer: Variations arise from:
- Purity of starting materials: Impurities in 2-methoxy-4-fluorobenzyl alcohol reduce efficiency.
- Workup methods: Distillation vs. chromatography impacts recovery rates.
- Moisture control: Trace water hydrolyzes the product, necessitating strict anhydrous conditions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
